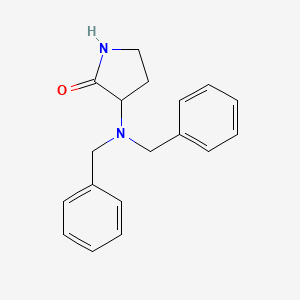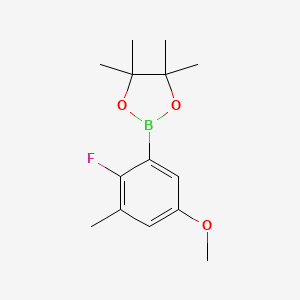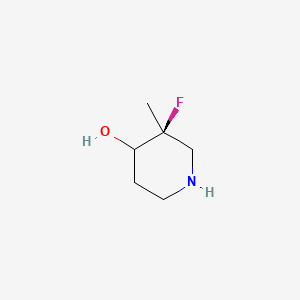
(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a piperidine ring substituted with a fluorine atom and a hydroxyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of asymmetric hydrogenation or enzymatic resolution to achieve the specific (3S,4R) configuration. The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts such as rhodium or ruthenium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized for high yield and enantiomeric purity, often employing continuous flow reactors and advanced purification techniques like crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent in solvents like dichloromethane.
Reduction: LiAlH4 in ether or THF (tetrahydrofuran).
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents
Major Products Formed
Oxidation: Formation of 3-fluoro-3-methyl-piperidin-4-one.
Reduction: Formation of 3-fluoro-3-methyl-piperidin-4-amine.
Substitution: Various substituted piperidines depending on the nucleophile used
Aplicaciones Científicas De Investigación
(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals .
Mecanismo De Acción
The mechanism of action of (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-3-fluoro-1-methylpiperidin-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
(3S,4R)-3-fluoro-1-methyl-piperidin-4-amine dihydrochloride: A salt form with similar chemical properties .
Uniqueness
(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of both a fluorine atom and a hydroxyl group makes it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C6H12FNO |
|---|---|
Peso molecular |
133.16 g/mol |
Nombre IUPAC |
(3S)-3-fluoro-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H12FNO/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4H2,1H3/t5?,6-/m0/s1 |
Clave InChI |
LAHZTLAEFVDQON-GDVGLLTNSA-N |
SMILES isomérico |
C[C@@]1(CNCCC1O)F |
SMILES canónico |
CC1(CNCCC1O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


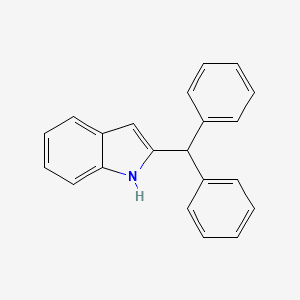
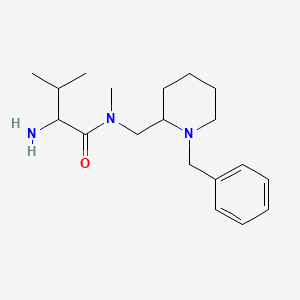
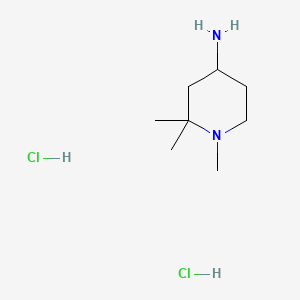
![(Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene](/img/structure/B14780833.png)
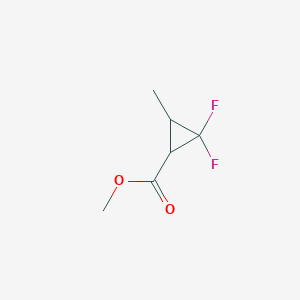
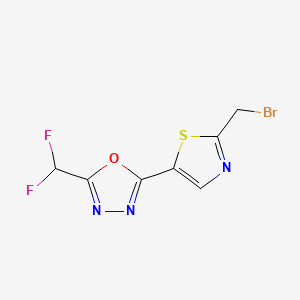
![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methoxy-phenoxy]acetic acid](/img/structure/B14780859.png)
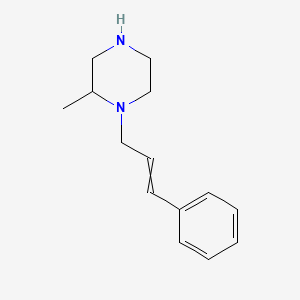
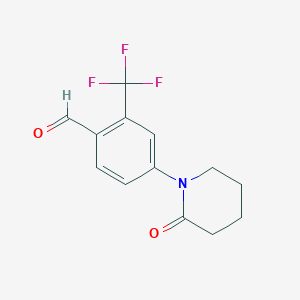
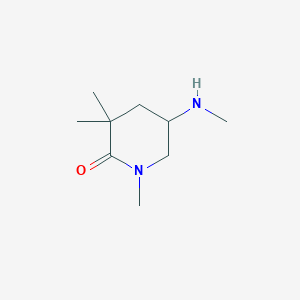

![1-[(2E)-but-2-en-2-yl]-4-chloro-2-methanesulfonylbenzene](/img/structure/B14780895.png)
